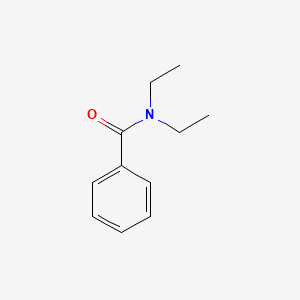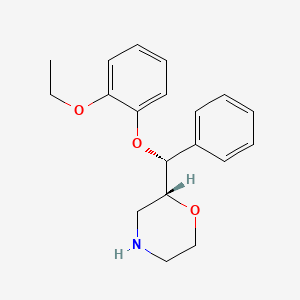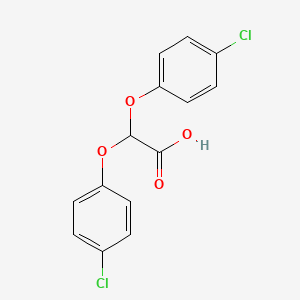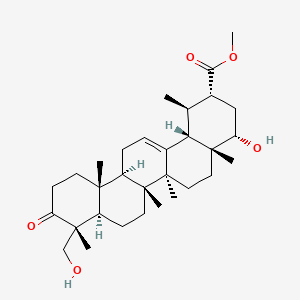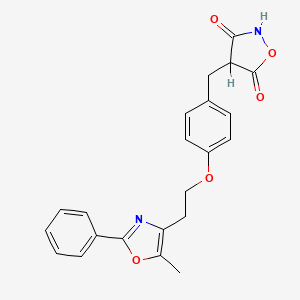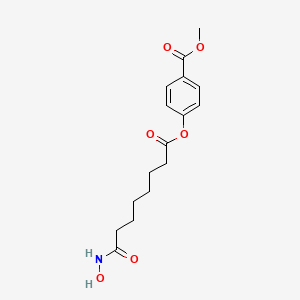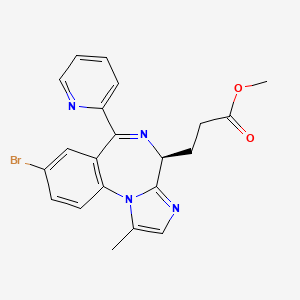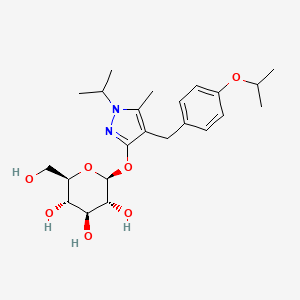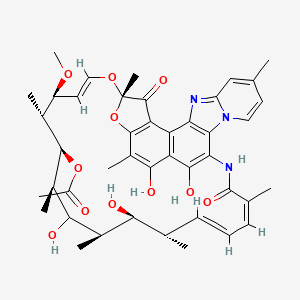
Rifaximin
Vue d'ensemble
Description
La rifaximine est un antibiotique à large spectre non absorbable principalement utilisé pour traiter les maladies gastro-intestinales. Elle appartient à la famille des rifamycines et a été approuvée pour la première fois en Italie en 1987. Depuis lors, elle a été autorisée dans plus de 30 pays pour le traitement de conditions telles que la diarrhée du voyageur, le syndrome du côlon irritable et l’encéphalopathie hépatique .
Applications De Recherche Scientifique
Mécanisme D'action
La rifaximine exerce ses effets en inhibant la synthèse de l’ARN dans les bactéries sensibles. Elle se lie à la sous-unité bêta de l’ARN polymérase ADN-dépendante bactérienne, bloquant la translocation et arrêtant la transcription . Ce mécanisme est efficace contre un large éventail de bactéries, ce qui fait de la rifaximine un antibiotique précieux pour les infections gastro-intestinales .
Safety and Hazards
Rifaximin should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
Rifaximin has been used for many years for traveler’s diarrhea with no apparent increase in resistance levels in causative pathogens . Further, this compound retains its efficacy after long-term and recurrent usage in chronic gastrointestinal disorders . There are numerous reasons why the risk of microbial resistance to this compound may be lower than that for other agents . Further studies are required to assess the possible correlation between in vitro resistance and this compound efficacy .
Analyse Biochimique
Biochemical Properties
Rifaximin plays a significant role in biochemical reactions within the gastrointestinal tract. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with bacterial RNA polymerase, which it inhibits, leading to the suppression of bacterial RNA synthesis. This inhibition is crucial for its antibacterial effects. Additionally, this compound modulates the gut microbiota, promoting the growth of beneficial bacteria while suppressing harmful ones .
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. In the gastrointestinal tract, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also affects the expression of genes involved in maintaining the integrity of the gut barrier, thereby enhancing its protective function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the beta-subunit of bacterial RNA polymerase, leading to the inhibition of RNA synthesis. This binding interaction is highly specific and prevents the transcription of bacterial genes, ultimately leading to bacterial cell death. This compound also influences gene expression by modulating the activity of nuclear receptors such as the pregnane X receptor, which plays a role in detoxification processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under various conditions, but it can undergo degradation when exposed to extreme pH levels or prolonged exposure to light. Long-term studies have shown that this compound maintains its antibacterial activity over extended periods, with minimal impact on cellular function in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces bacterial load and inflammation without causing significant adverse effects. At higher doses, some toxic effects have been observed, including hepatotoxicity and alterations in gut microbiota composition. These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways within the gastrointestinal tract. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism. This compound also affects metabolic flux by modulating the levels of various metabolites, including short-chain fatty acids, which are important for gut health. These interactions contribute to its overall therapeutic effects .
Transport and Distribution
This compound is primarily transported and distributed within the gastrointestinal tract. It interacts with transporters and binding proteins that facilitate its localization and accumulation in the gut. Due to its minimal systemic absorption, this compound remains concentrated in the gastrointestinal tract, where it exerts its effects. This targeted distribution is a key factor in its efficacy and safety profile .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cells in the gut. It targets the bacterial RNA polymerase, inhibiting its activity and leading to bacterial cell death. This compound does not significantly accumulate in human cells, which contributes to its minimal systemic side effects. The compound’s localization within bacterial cells is crucial for its antibacterial activity .
Méthodes De Préparation
La rifaximine est synthétisée à partir de la rifamycine O et de la 2-amino-4-méthylpyridine. La rifamycine O est la forme oxydée de la rifamycine B, qui est un produit de fermentation de l’organisme Amycolatopsis mediterranei . La production industrielle de la rifaximine implique la dissolution de la rifaximine brute dans un solvant organique hydrosoluble comme l’éthanol à reflux, puis l’ajout d’eau pour obtenir un rapport final de solvant mixte d’environ 7:3 (v/v). La solution est ensuite refroidie à 35-40 °C jusqu’à ce que la cristallisation commence, suivie d’un refroidissement supplémentaire sous agitation à 0 °C. La matière cristallisée est ensuite récupérée et séchée jusqu’à une teneur en eau comprise entre 2,5 % et 5,0 % .
Analyse Des Réactions Chimiques
La rifaximine subit diverses réactions chimiques, notamment :
Oxydation : La rifaximine peut être soumise à une dégradation oxydative, ce qui n’interfère pas avec sa quantification.
Substitution : La structure de la rifaximine permet des réactions de substitution, en particulier impliquant ses cycles aromatiques et ses groupes amines.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des conditions acides, basiques, neutres, oxydantes et photolytiques . Les principaux produits formés à partir de ces réactions sont généralement des produits de dégradation qui n’interfèrent pas avec la stabilité et l’efficacité de la rifaximine .
Applications de la recherche scientifique
La rifaximine a un large éventail d’applications de recherche scientifique :
Comparaison Avec Des Composés Similaires
La rifaximine est un analogue structurel de la rifampicine, un autre antibiotique à base de rifamycine. la rifaximine est non systémique et agit localement dans l’intestin, ce qui réduit ses effets secondaires systémiques et la rend adaptée au traitement des affections gastro-intestinales . Des composés similaires comprennent :
Rifampicine : Utilisée pour les infections systémiques mais a plus d’effets secondaires systémiques.
Vedolizumab : Un antagoniste du récepteur de l’intégrine utilisé pour les maladies inflammatoires de l’intestin.
Adalimumab : Un inhibiteur du TNF-alpha utilisé pour diverses affections inflammatoires.
Le caractère unique de la rifaximine réside dans sa nature non absorbable et son action localisée dans l’intestin, ce qui la rend très efficace pour les maladies gastro-intestinales avec une absorption systémique minimale .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Rifaximin involves multiple steps starting from a common intermediate compound. The key steps involve the formation of a nitro group, reduction of the nitro group, and substitution of the resulting amine with various functional groups. The final step involves the formation of a cyclic imine ring.", "Starting Materials": [ "4-nitro-2,3,5,6-tetrafluoroaniline", "Methyl acrylate", "Formaldehyde", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium dithionite", "Sodium nitrite", "Sodium azide", "Sodium hydride", "Ethyl acetoacetate", "Benzaldehyde", "Acetic anhydride", "Phosphorus oxychloride", "Sodium methoxide", "Methanol", "Ethanol", "Acetone", "Water" ], "Reaction": [ "Step 1: Nitration of 4-nitro-2,3,5,6-tetrafluoroaniline with nitric acid and sulfuric acid to form 6-nitro-2,3,5,7-tetrafluoro-4-aminobenzene", "Step 2: Reduction of the nitro group with sodium dithionite to form 6-amino-2,3,5,7-tetrafluoro-4-nitrobenzene", "Step 3: Acylation of the amine with methyl acrylate and formaldehyde in the presence of sodium cyanoborohydride to form 4-(2-carbomethoxyethyl)-2,3,5,7-tetrafluoro-6-nitrophenylamine", "Step 4: Reduction of the nitro group with sodium dithionite to form 4-(2-carbomethoxyethyl)-2,3,5,7-tetrafluoroaniline", "Step 5: Substitution of the amine with sodium azide and sodium hydride to form 4-(2-carbomethoxyethyl)-2,3,5,7-tetrafluoro-6-azidoaniline", "Step 6: Reduction of the azide group with sodium dithionite to form 4-(2-carbomethoxyethyl)-2,3,5,7-tetrafluoro-6-aminophenylamine", "Step 7: Condensation of the amine with ethyl acetoacetate and benzaldehyde in the presence of acetic anhydride and phosphorus oxychloride to form 4-(2-carbomethoxyethyl)-3,6-dioxo-2,3,4,6-tetrahydro-1H-isoquinoline-7-carboxylic acid ethyl ester", "Step 8: Hydrolysis of the ester with sodium hydroxide to form 4-(2-carbomethoxyethyl)-3,6-dioxo-2,3,4,6-tetrahydro-1H-isoquinoline-7-carboxylic acid", "Step 9: Formation of the cyclic imine ring by reacting the carboxylic acid with sodium methoxide and methanol in the presence of water to form rifaximin" ] } | |
| Rifaximin acts by inhibiting RNA synthesis in susceptible bacteria by binding to the beta-subunit of bacterial deoxyribonucleic acid (DNA)-dependent ribonucleic acid (RNA) polymerase enzyme. This binding blocks translocation, which stops transcription. | |
Numéro CAS |
80621-81-4 |
Formule moléculaire |
C43H51N3O11 |
Poids moléculaire |
785.9 g/mol |
Nom IUPAC |
[(7S)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate |
InChI |
InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/t20?,22?,23?,24?,27?,35?,36?,39?,43-/m0/s1 |
Clé InChI |
NZCRJKRKKOLAOJ-LXVXMSHWSA-N |
SMILES isomérique |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C |
SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C |
Apparence |
Solid powder |
| 80621-81-4 | |
Description physique |
Solid |
Pictogrammes |
Irritant; Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
7.38e-03 g/L |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BRN 3584528; L105; L-105; Fatroximin; L 105SV; Normix; Rifacol; Rifamycin L 105; Rifaxidin; Rifaximin; Rifaxin; Ritacol; Rifaximin; trade names: RCIFAX, Rifagut, Xifaxan, Zaxine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


